3-Methoxy-benzaldehyde oxime is a substituted aromatic aldoxime, a class of compounds widely utilized as versatile intermediates in organic synthesis. These molecules serve as crucial building blocks for nitrogen-containing structures, particularly in the formation of heterocycles, and as precursors in various carbon-nitrogen and carbon-carbon bond-forming reactions. [1] The utility of a specific benzaldehyde oxime in a synthetic route is critically dependent on the electronic and steric effects imparted by its substituents, which directly influence reactivity, regioselectivity, and reaction yields.
Substituting 3-Methoxy-benzaldehyde oxime with its positional isomers (2-methoxy or 4-methoxy) or the parent benzaldehyde oxime is a critical procurement error in routes where reaction outcomes are sensitive to electronic effects. The meta-position of the methoxy group provides a distinct electronic influence—less strongly electron-donating via resonance than the para-isomer and with different steric hindrance than the ortho-isomer. These seemingly minor structural shifts lead to significant, quantifiable differences in reaction yields, catalyst compatibility, and physical properties like melting point, directly impacting processability, reproducibility, and the viability of specific synthetic transformations. [REFS-1, REFS-2] Therefore, selecting the correct isomer is essential for achieving targeted yields and avoiding costly process redevelopment.
In a direct, head-to-head comparison for the one-pot synthesis of poly-substituted quinolines from oximes, ethyl acetoacetate, and indium(III) chloride, 3-Methoxy-benzaldehyde oxime delivered a higher product yield than its para-substituted counterpart. The 3-methoxy isomer provided a 90% isolated yield, demonstrating its high efficiency as a precursor in this important heterocyclic synthesis.
| Evidence Dimension | Isolated Yield (%) |
| Target Compound Data | 90% |
| Comparator Or Baseline | 4-Methoxy-benzaldehyde oxime: 85% |
| Quantified Difference | 5.9% relative yield improvement over the para-isomer. |
| Conditions | One-pot reaction with ethyl acetoacetate catalyzed by InCl3 under solvent-free conditions at 80 °C. |
For buyers scaling up the synthesis of specific quinoline derivatives, this yield advantage translates directly to improved material efficiency and lower cost-per-gram of the final product.
In the Rh(III)-catalyzed annulation of benzaldehyde oximes with diphenylacetylene to form isoquinolones, the choice of isomer is critical to reaction success. While 3-Methoxy-benzaldehyde oxime afforded the desired product in a high 86% yield, the 2-methoxy (ortho) isomer provided only a 41% yield under identical conditions. [1] This demonstrates the profound negative steric or electronic effect of the ortho-substituent in this advanced transformation, making the 3-methoxy isomer a required choice over its ortho-counterpart for this synthetic route.
| Evidence Dimension | Isolated Yield (%) |
| Target Compound Data | 86% |
| Comparator Or Baseline | 2-Methoxy-benzaldehyde oxime: 41% |
| Quantified Difference | 109% relative yield improvement over the ortho-isomer. |
| Conditions | Reaction with diphenylacetylene using [Cp*RhCl2]2 catalyst and AgOAc additive in t-AmylOH at 100 °C. |
This highlights a common scenario in modern catalysis where positional isomers are not interchangeable; procuring the 3-methoxy isomer is enabling for this specific high-value transformation, whereas the ortho-isomer is not a viable substitute.
3-Methoxy-benzaldehyde oxime exhibits a significantly lower melting point compared to its para-isomer, 4-Methoxy-benzaldehyde oxime. [REFS-1, REFS-2] The target compound's melting point is in the range of 46-49 °C, while the para-isomer melts at a much higher 131-133 °C. This substantial difference in physical properties is a key differentiator for process design.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 46-49 °C |
| Comparator Or Baseline | 4-Methoxy-benzaldehyde oxime: 131-133 °C |
| Quantified Difference | >80 °C lower melting point than the para-isomer. |
| Conditions | Standard atmospheric pressure. |
The low melting point allows for its use in low-temperature reaction melts or enhances its solubility in a wider range of organic solvents at ambient temperatures, simplifying handling, reducing energy costs, and enabling homogeneous reaction conditions where the high-melting para-isomer would be insoluble or require significant heating.
This compound is the indicated choice when maximizing yield is critical in the one-pot synthesis of 6-methoxyquinoline cores, which are prevalent in medicinal chemistry. Its demonstrated 90% yield in key cyclization reactions makes it a more efficient starting material than its para-isomer.
For synthetic routes involving modern C-H activation strategies to build complex heterocycles like isoquinolones, 3-Methoxy-benzaldehyde oxime is a required reagent. Its electronic and steric profile leads to high reaction yields (86%) where ortho-isomers perform poorly (41%), making it an essential, non-substitutable component for process viability. [1]
The compound's low melting point (46-49 °C) makes it highly suitable for reactions conducted at or near room temperature, or in solvent systems where the high-melting para-isomer (>130 °C) has poor solubility. This allows for reduced energy consumption and simplified process design in industrial and laboratory settings. [2]
Irritant